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Compound of Interest

Compound Name: Metasequirin D

Cat. No.: B1145687 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Metasequirin D is a norlignan natural product isolated from the stems and leaves of the dawn

redwood, Metasequoia glyptostroboides. This document provides a comprehensive overview of

the key spectroscopic data—Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS),

and Infrared (IR) spectroscopy—that are fundamental to the structural elucidation and

characterization of this compound. The data presented herein is compiled from the peer-

reviewed literature and is intended to serve as a valuable resource for researchers engaged in

natural product chemistry, medicinal chemistry, and drug discovery.

Spectroscopic Data Summary
The following tables summarize the quantitative spectroscopic data for Metasequirin D.

Table 1: ¹H NMR Spectroscopic Data for Metasequirin D
(500 MHz, CD₃OD)
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Position δ (ppm) Multiplicity J (Hz)

2 6.75 d 1.5

5 6.70 d 8.0

6 6.63 dd 8.0, 1.5

7 4.61 d 7.0

8 2.85 m

9 3.75 m

9' 3.45 m

2' 6.78 d 2.0

5' 6.84 d 8.0

6' 6.70 dd 8.0, 2.0

3-OCH₃ 3.82 s

4-OCH₃ 3.85 s

3'-OCH₃ 3.86 s

Table 2: ¹³C NMR Spectroscopic Data for Metasequirin D
(125 MHz, CD₃OD)
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Position δ (ppm) Type

1 134.4 C

2 112.2 CH

3 149.4 C

4 148.8 C

5 113.1 CH

6 121.2 CH

7 87.2 CH

8 55.4 CH

9 62.9 CH₂

1' 132.9 C

2' 112.0 CH

3' 149.7 C

4' 146.5 C

5' 116.3 CH

6' 122.3 CH

3-OCH₃ 56.5 CH₃

4-OCH₃ 56.6 CH₃

3'-OCH₃ 56.6 CH₃

Table 3: High-Resolution Electrospray Ionization Mass
Spectrometry (HRESIMS) Data

Ion Calculated m/z Found m/z

[M + Na]⁺ 385.1576 385.1573
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Table 4: Infrared (IR) Spectroscopic Data
Functional Group Wavenumber (cm⁻¹)

O-H stretching 3441

Aromatic C=C stretching 1605, 1515

C-O stretching 1265

Experimental Protocols
The spectroscopic data presented above were acquired using the following methodologies:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra were recorded

on a Bruker AM-500 spectrometer operating at 500 MHz for ¹H and 125 MHz for ¹³C. The

solvent used was methanol-d₄ (CD₃OD), and chemical shifts are reported in parts per million

(ppm) relative to the residual solvent signals.

Mass Spectrometry (MS): High-resolution electrospray ionization mass spectrometry

(HRESIMS) was performed on an API QSTAR Pulsar i spectrometer. The data was obtained

in positive ion mode.

Infrared (IR) Spectroscopy: The IR spectrum was obtained using a Bruker Tensor 27 FT-IR

spectrometer with KBr pellets.

Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates a generalized workflow for the spectroscopic identification of a

novel natural product like Metasequirin D.
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Caption: Workflow for Natural Product Spectroscopic Identification.
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To cite this document: BenchChem. [Spectroscopic Data of Metasequirin D: A Technical
Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1145687#spectroscopic-data-of-metasequirin-d-nmr-
ms-ir]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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